![molecular formula C8H4ClF2N B3024697 2-Chloro-3,6-difluorophenylacetonitrile CAS No. 261762-54-3](/img/structure/B3024697.png)
2-Chloro-3,6-difluorophenylacetonitrile
Overview
Description
2-Chloro-3,6-difluorophenylacetonitrile (2-CDFAN) is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a low boiling point and is soluble in organic solvents. 2-CDFAN has been extensively studied in the past few decades for its unique properties, which make it a valuable tool for scientists.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds derived from 2-Chloro-3,6-difluorophenylacetonitrile and similar entities are crucial in organic chemistry, particularly for creating biologically active compounds and bioactive heterocycles. Such compounds undergo several organic transformations, including deprotonation of the α-carbon and alkylation, serving as a foundation for synthesizing new dipolarophiles used in constructing bioactive heterocycles (Naveen et al., 2006).
Novel Synthetic Pathways
Research into creating difluoropiperidines, which are of interest to organic and medicinal chemists due to their challenging synthesis, has led to new synthetic pathways. These pathways start from suitable delta-chloro-alpha,alpha-difluoroimines, showcasing the importance of fluorine-containing compounds in developing new methodologies for synthesizing valuable chemical entities (Verniest et al., 2008).
Chemoselectivity in Organic Reactions
The chemoselectivity of reactions involving haloacetonitriles with hydrogen phosphonates demonstrates the significant impact of the halogen atom's nature on the reaction route. This area of study highlights the versatility of compounds like 2-Chloro-3,6-difluorophenylacetonitrile in organic synthesis, providing insights into designing more efficient and selective chemical processes (Rassukana et al., 2014).
Environmental Sequestration Studies
Investigations into the fate of halogenated phenols in plants using 19F NMR techniques to identify and quantify contaminants and their metabolites reveal the environmental interactions and potential bioaccumulation processes of fluorinated analogs of compounds like 2-Chloro-3,6-difluorophenylacetonitrile. This research is pivotal for understanding the environmental fate and impact of such chemicals (Tront & Saunders, 2007).
Catalysis and Rearrangements
The use of cyclopropenium ions as catalysts in the Beckmann rearrangement demonstrates the potential of 2-Chloro-3,6-difluorophenylacetonitrile and related compounds in facilitating novel organic reactions. This application opens new avenues in synthetic organic chemistry by leveraging the unique properties of these compounds for efficient catalysis (Srivastava et al., 2010).
properties
IUPAC Name |
2-(2-chloro-3,6-difluorophenyl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDOFQJKWADWAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378564 | |
Record name | 2-Chloro-3,6-difluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261762-54-3, 886501-33-3 | |
Record name | 2-Chloro-3,6-difluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3,6-difluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.